molecular formula C5H3N3O2 B15247547 Oxazolo[5,4-d]pyrimidin-2-ol CAS No. 90889-60-4

Oxazolo[5,4-d]pyrimidin-2-ol

Cat. No.: B15247547
CAS No.: 90889-60-4
M. Wt: 137.10 g/mol
InChI Key: YHWYVGVUFSQPKS-UHFFFAOYSA-N
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Description

Oxazolo[5,4-d]pyrimidin-2-ol is a heterocyclic compound that features a fused oxazole and pyrimidine ring system. This compound is known for its diverse biological activities and is often used as a pharmacophore in drug design. It has shown potential in various therapeutic areas, including anticancer, antiviral, and immunosuppressive applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxazolo[5,4-d]pyrimidin-2-ol typically involves the cyclization of pyrimidine derivatives to form the fused oxazole ring. One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride, phosphorus pentachloride, or polyphosphoric acid . Another approach involves the condensation of oxazole derivatives with pyrimidine rings .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Oxazolo[5,4-d]pyrimidin-2-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxazolo[5,4-d]pyrimidin-2-one derivatives, while substitution reactions may introduce various functional groups onto the oxazole or pyrimidine rings .

Scientific Research Applications

Oxazolo[5,4-d]pyrimidin-2-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of oxazolo[5,4-d]pyrimidin-2-ol involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit kinase activity, which is crucial for cell signaling and proliferation. This inhibition can lead to the suppression of cancer cell growth and the modulation of immune responses . The compound may also interact with other proteins and enzymes, contributing to its diverse biological activities .

Comparison with Similar Compounds

Oxazolo[5,4-d]pyrimidin-2-ol can be compared with other similar heterocyclic compounds, such as:

This compound is unique due to its specific ring structure and the presence of the hydroxyl group, which can influence its reactivity and interactions with biological targets .

Properties

CAS No.

90889-60-4

Molecular Formula

C5H3N3O2

Molecular Weight

137.10 g/mol

IUPAC Name

1H-[1,3]oxazolo[5,4-d]pyrimidin-2-one

InChI

InChI=1S/C5H3N3O2/c9-5-8-3-1-6-2-7-4(3)10-5/h1-2H,(H,8,9)

InChI Key

YHWYVGVUFSQPKS-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC=N1)OC(=O)N2

Origin of Product

United States

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